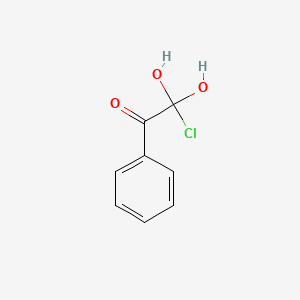

2-Chlorodihydroxyacetophenone

Description

2-Chlorodihydroxyacetophenone (CAS 99-40-1) is an organic compound with the molecular formula C₈H₇ClO₃ and a molecular weight of 198.59 g/mol. It is characterized by a phenyl ring substituted with a chlorine atom, two hydroxyl groups (at the 3′ and 4′ positions), and an acetyl group (α-chloro) . Synonyms include 3,4-Dihydroxyphenacyl chloride and 4-(Chloroacetyl)catechol. This compound is used as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactive chlorine and hydroxyl groups, which enable diverse electrophilic and nucleophilic reactions .

Properties

CAS No. |

97805-05-5 |

|---|---|

Molecular Formula |

C8H7ClO3 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-chloro-2,2-dihydroxy-1-phenylethanone |

InChI |

InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H |

InChI Key |

ZFHUIQIYHBOPKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(O)(O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(O)(O)Cl |

Other CAS No. |

97805-05-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .

Industrial Production Methods: Industrial production methods for 2-Chlorodihydroxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2-Chlorodihydroxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Isomers with Varying Substituent Positions

Several chloro-hydroxyacetophenones share the molecular formula C₉H₉ClO₃ (MW 200.62) but differ in substituent positions:

Key Observations :

- Substituent positions significantly affect melting points and solubility. For example, the 5-Cl,2-OH,3-(hydroxymethyl) isomer (50317-52-7) has a lower melting point (97–98°C) compared to the 2-Cl,4-OH,5-OCH₃ isomer (69240-98-8, 107–110°C) due to reduced symmetry and weaker intermolecular forces .

- Methoxy (-OCH₃) groups enhance lipophilicity, making these compounds more soluble in organic solvents, whereas hydroxyl (-OH) groups improve aqueous solubility .

Chlorinated Acetophenones with Different Halogenation Patterns

Chlorine substitution patterns influence reactivity and applications:

Key Observations :

- Dichloro derivatives (e.g., 2,2-Dichloroacetophenone) exhibit enhanced electrophilicity due to electron-withdrawing Cl atoms, making them reactive intermediates in cross-coupling reactions .

- Ortho-chloro isomers (e.g., o-Chloroacetophenone) often have lower melting points and higher volatility compared to para-substituted analogs .

Hydroxyacetophenones Without Chlorine

Non-chlorinated analogs highlight the role of Cl in 2-Chlorodihydroxyacetophenone:

Key Observations :

- The absence of Cl reduces electrophilicity but increases biocompatibility, making non-chlorinated analogs suitable for cosmetics and food-grade antioxidants .

- Hydroxyacetophenones generally exhibit higher aqueous solubility compared to chlorinated derivatives .

Reactivity in Organic Reactions

- 2-Chlorodihydroxyacetophenone: The α-chloro group undergoes nucleophilic substitution (e.g., with amines or thiols), while hydroxyl groups participate in hydrogen bonding or oxidation reactions .

- 2,2-Dichloroacetophenone: The dual Cl atoms facilitate dehydrohalogenation to form α,β-unsaturated ketones, useful in Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.